

# Application Notes and Protocols: Purification of Methyl 2-hydroxy-4-nitrobenzoate by Recrystallization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 2-hydroxy-4-nitrobenzoate**

Cat. No.: **B089193**

[Get Quote](#)

## Introduction

**Methyl 2-hydroxy-4-nitrobenzoate** is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of **Methyl 2-hydroxy-4-nitrobenzoate** by recrystallization, aimed at researchers, scientists, and professionals in the field of drug development. The protocol is designed to effectively remove impurities, leading to a significant enhancement in the purity of the final product.

## Compound Data

A summary of the physical and chemical properties of **Methyl 2-hydroxy-4-nitrobenzoate** is provided below. It is important to note that a definitive melting point for this compound is not consistently reported in the literature. Therefore, the determination of the melting point of the recrystallized product is a crucial step in assessing its purity.

| Property               | Value                                         | Source                                                      |
|------------------------|-----------------------------------------------|-------------------------------------------------------------|
| Chemical Name          | Methyl 2-hydroxy-4-nitrobenzoate              | IUPAC                                                       |
| CAS Number             | 13684-28-1                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula      | C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> | <a href="#">[3]</a>                                         |
| Molecular Weight       | 197.15 g/mol                                  | <a href="#">[3]</a>                                         |
| Appearance             | Pale yellow solid                             | General knowledge                                           |
| Purity (Typical Crude) | ~95%                                          | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point          | Not Available                                 | <a href="#">[1]</a>                                         |

Note: The melting points of isomeric compounds, Methyl 4-hydroxy-2-nitrobenzoate and Methyl 4-hydroxy-3-nitrobenzoate, are reported as 161 °C and 72.5-78.5 °C, respectively.[\[4\]](#)[\[5\]](#) This suggests a potential melting range for the target compound.

## Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high solubility for it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the surrounding solution (mother liquor), while any insoluble impurities can be removed by hot filtration prior to cooling.

## Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of **Methyl 2-hydroxy-4-nitrobenzoate**. Based on the solubility of structurally similar compounds, a mixed solvent

system of ethanol and water is recommended.[\[6\]](#)

## Materials and Equipment

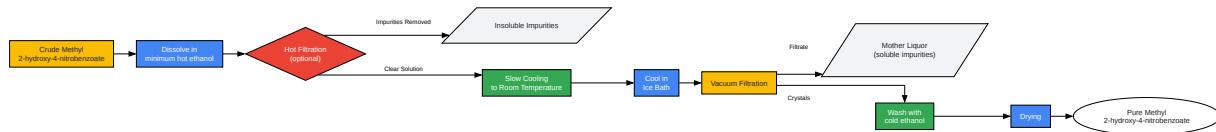
- Crude **Methyl 2-hydroxy-4-nitrobenzoate**
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks (various sizes)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Ice bath
- Spatula
- Glass rod
- Melting point apparatus

## Procedure

- Solvent Selection and Dissolution:
  - Place a known amount of crude **Methyl 2-hydroxy-4-nitrobenzoate** into an Erlenmeyer flask.
  - Add a minimal amount of ethanol to just cover the solid.
  - Gently heat the mixture on a hot plate with continuous stirring.

- Continue to add ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
- Hot Filtration (Optional):
  - If any insoluble impurities are observed in the hot solution, perform a hot filtration.
  - Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
  - Place a fluted filter paper in the preheated funnel.
  - Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Crystallization:
  - Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation of Crystals:
  - Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
  - Wet the filter paper with a small amount of ice-cold ethanol.
  - Turn on the vacuum and carefully pour the crystallized mixture into the Buchner funnel.
  - Use a spatula to transfer any remaining crystals from the flask.
  - Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
- Drying:
  - Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

- Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.
- Analysis:
  - Once the crystals are completely dry, determine the final weight and calculate the percentage yield.
  - Measure the melting point of the recrystallized product to assess its purity. A sharp melting point range close to the literature value (once established) indicates high purity.


## Data Presentation

The following table should be used to record the quantitative data from the recrystallization experiment.

| Parameter                  | Crude Product | Recrystallized Product |
|----------------------------|---------------|------------------------|
| Mass (g)                   |               |                        |
| Appearance                 |               |                        |
| Melting Point (°C)         |               |                        |
| Purity (%) (if determined) | ~95%          |                        |
| Recovery Yield (%)         | N/A           |                        |

## Workflow Diagram

The following diagram illustrates the experimental workflow for the purification of **Methyl 2-hydroxy-4-nitrobenzoate** by recrystallization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the recrystallization of **Methyl 2-hydroxy-4-nitrobenzoate**.

## Conclusion

This application note provides a comprehensive and detailed protocol for the purification of **Methyl 2-hydroxy-4-nitrobenzoate** using the recrystallization technique. By following this protocol, researchers can effectively enhance the purity of the compound, which is essential for its application in pharmaceutical synthesis and other areas of chemical research. The determination of the melting point of the purified product is a critical step for quality control and should be performed diligently.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-hydroxy-4-nitrobenzoate | CAS#:13684-28-1 | Chemsoc [chemsoc.com]
- 2. METHYL 2-HYDROXY-4-NITROBENZOATE | 13684-28-1 [chemicalbook.com]

- 3. Methyl 2-hydroxy-4-nitrobenzoate 95% | CAS: 13684-28-1 | AChemBlock  
[achemblock.com]
- 4. Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | DHA75850 [biosynth.com]
- 5. A10880.30 [thermofisher.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Purification of Methyl 2-hydroxy-4-nitrobenzoate by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089193#purification-of-methyl-2-hydroxy-4-nitrobenzoate-by-recrystallization>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)